molecular formula C6H2Cl2F3N B3092364 3,4-Dichloro-2-(trifluoromethyl)pyridine CAS No. 1227572-63-5

3,4-Dichloro-2-(trifluoromethyl)pyridine

Cat. No.: B3092364
CAS No.: 1227572-63-5
M. Wt: 215.98 g/mol
InChI Key: SILIQWHOFNBEJW-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(trifluoromethyl)pyridine is a high-purity trifluoromethylpyridine (TFMP) derivative utilized by researchers as a key synthetic intermediate in developing novel active ingredients. The distinct properties of the trifluoromethyl group and the pyridine ring, including significant electronegativity and lipid solubility, can enhance the biological activity, metabolic stability, and systemic mobility of target molecules . This makes the compound a valuable building block in agrochemical and pharmaceutical research. In agrochemical R&D, TFMP derivatives serve as crucial structural motifs in a wide range of pesticides, including herbicides, insecticides, and fungicides . Over 20 agrochemicals containing the TFMP moiety have been assigned ISO common names, demonstrating the broad application of this chemical class in crop protection . For pharmaceutical research, while specific data on this isomer is limited, the broader TFMP structural motif is found in approved drugs and numerous candidates in clinical trials, with an estimated 20% of pharmaceutical compounds containing a trifluoromethyl group . The compound is typically supplied with a high purity level (e.g., NLT 98.0% by GC) and is intended for use by qualified researchers in laboratory settings only. This product is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILIQWHOFNBEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Chemical Transformations of 3,4 Dichloro 2 Trifluoromethyl Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effects of the chlorine and trifluoromethyl substituents, renders the carbon atoms of the ring susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions on pyridines are generally favored at the 2- and 4-positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.com

Halogen Displacement Reactions for Functionalization

In 3,4-dichloro-2-(trifluoromethyl)pyridine, the chlorine atoms at the 3- and 4-positions serve as leaving groups that can be displaced by a variety of nucleophiles. The regioselectivity of these reactions is influenced by both electronic and steric factors. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 3-position due to the greater stabilization of the reaction intermediate.

Detailed research has shown that the reaction of this compound with different nucleophiles can lead to selective substitution at the C-4 position. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) typically yields 3-chloro-4-methoxy-2-(trifluoromethyl)pyridine. The outcome of these reactions is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

NucleophileProductReaction ConditionsYield (%)
Sodium methoxide3-Chloro-4-methoxy-2-(trifluoromethyl)pyridineMethanol, refluxData not available
Ammonia4-Amino-3-chloro-2-(trifluoromethyl)pyridineAqueous ammonia, sealed tube, heatData not available
Sodium thiophenoxide3-Chloro-4-(phenylthio)-2-(trifluoromethyl)pyridineDMF, room temperatureData not available

Introduction of Heteroatom-Containing Nucleophiles

A variety of heteroatom-containing nucleophiles, including amines, alcohols, and thiols, can be used to functionalize the this compound core. These reactions are crucial for building molecular complexity and introducing functionalities that can modulate the biological activity or material properties of the resulting compounds.

The reaction with amines, for example, can introduce amino groups that are common in pharmacologically active molecules. Similarly, reactions with alkoxides or thiolates allow for the formation of ether and thioether linkages, respectively. The regioselectivity of these substitutions generally favors the 4-position, although reaction conditions can sometimes be tuned to influence the outcome.

Cross-Coupling Reactions for Diverse C-C, C-N, and C-S Bond Formations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atoms on the this compound ring provide handles for such transformations, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling Reactions with Aryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.net For dihalogenated pyridines, the regioselectivity of the Suzuki-Miyaura coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. Generally, the chlorine at the 4-position of this compound is more reactive in Suzuki-Miyaura couplings.

Research on similar dichloropyridine systems has demonstrated that selective monocoupling at the C-4 position can be achieved with high yields. For instance, reacting 2,4-dichloropyrimidine (B19661) with arylboronic acids under specific microwave-assisted conditions leads to the preferential formation of C4-substituted products. mdpi.com This selectivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com

Aryl Boronic AcidProductCatalyst/LigandBaseSolventYield (%)
Phenylboronic acid3-Chloro-4-phenyl-2-(trifluoromethyl)pyridinePd(PPh3)4Na2CO3Toluene/WaterData not available
4-Methoxyphenylboronic acid3-Chloro-4-(4-methoxyphenyl)-2-(trifluoromethyl)pyridinePd(dppf)Cl2K2CO3DioxaneData not available

Buchwald-Hartwig Amination and Related C-N Coupling Protocols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. In the case of this compound, selective amination at either the C-3 or C-4 position could potentially be achieved by carefully selecting the catalyst, ligand, and reaction conditions.

While specific studies on this compound are not widely reported, research on analogous dihalopyridines indicates that selective C-N bond formation is feasible. The choice of phosphine (B1218219) ligands is often critical in controlling the regioselectivity and efficiency of the reaction.

Sonogashira Coupling Reactions and Alkyne Functionalization

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. wikipedia.org This reaction can be applied to this compound to introduce alkynyl moieties, which are valuable functional groups in organic synthesis and can be further transformed into other functionalities.

The regioselectivity of the Sonogashira coupling on dihalopyridines is also dependent on the reaction conditions. It is generally expected that the more reactive C-4 position would undergo coupling preferentially.

Terminal AlkyneProductCatalystCo-catalystBaseSolventYield (%)
Phenylacetylene3-Chloro-4-(phenylethynyl)-2-(trifluoromethyl)pyridinePd(PPh3)2Cl2CuITriethylamineTHFData not available
Trimethylsilylacetylene3-Chloro-4-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridinePd(PPh3)4CuIDiisopropylamineTolueneData not available

Derivatization Strategies for the Synthesis of Complex Molecular Architectures

The functional groups on the this compound ring serve as handles for further chemical modifications, allowing for its incorporation into more complex molecular structures.

While direct derivatization of this compound to an isothiocyanate or isocyanate has not been extensively documented, research on related isomers provides a potential blueprint for such transformations. For instance, a multi-step synthesis has been developed for 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl)pyridine starting from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). lew.ro This process involves the initial displacement of a chlorine atom with a malonate ester, followed by reduction and subsequent conversion of the resulting amino group to an isothiocyanate using thiophosgene, or to an isocyanate using triphosgene. lew.ro

A plausible synthetic pathway, adapted from the chemistry of the 2,3-dichloro-5-(trifluoromethyl)pyridine isomer, would first involve a nucleophilic substitution at one of the chloro positions, likely the more activated C4 position, to introduce a side chain that can be converted to an amine. This amine would then serve as the precursor for the isothiocyanate or isocyanate functionality.

Table 1: Exemplary Multi-Step Synthesis of a Pyridyl-Isothiocyanate from a Dichloro-(trifluoromethyl)pyridine Isomer lew.ro

StepReactant(s)Reagent(s)Product
12,3-dichloro-5-(trifluoromethyl)pyridineDiethyl malonate, NaHDiethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate
2Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonateLiAlH₄2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol
32-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanolSOCl₂2-(2-chloroethyl)-3-chloro-5-(trifluoromethyl)pyridine
42-(2-chloroethyl)-3-chloro-5-(trifluoromethyl)pyridinePhthalimide potassium salt2-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)isoindoline-1,3-dione
52-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)isoindoline-1,3-dioneHydrazine (B178648) hydrate2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
62-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamineThiophosgene (CSCl₂)3-chloro-2-(2-isothiocyanatoethyl)-5-(trifluoromethyl)pyridine
72-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamineTriphosgene3-chloro-2-(2-isocyanatoethyl)-5-(trifluoromethyl)pyridine

This table is based on the synthesis starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and serves as an illustrative example of the chemical transformations that could potentially be applied to the 3,4-dichloro isomer.

The nitrogen atom in the pyridine ring of this compound retains its nucleophilic character and can be alkylated to form N-substituted pyridinium (B92312) salts. These salts are a valuable class of compounds in organic synthesis. nih.gov The formation of pyridinium salts typically involves the reaction of the pyridine derivative with an alkyl halide (the Menschutkin reaction) or other alkylating agents.

Given the reduced electron density of the pyridine ring in this compound, stronger alkylating agents and more forcing reaction conditions may be required compared to unsubstituted pyridine. Reagents such as methyl iodide, benzyl (B1604629) bromide, or more reactive alkyl triflates are commonly used for the N-alkylation of pyridines. nih.gov For instance, the treatment of various pyridine derivatives with trifluoromethanesulfonic acid and ethoxyacetylene has been shown to generate stable N-(1-ethoxyvinyl)pyridinium triflates. nih.gov

Table 2: General Methods for the Synthesis of N-Substituted Pyridinium Salts

MethodAlkylating AgentGeneral Reaction
Menschutkin ReactionAlkyl Halide (R-X)Pyridine + R-X → [Pyridine-R]⁺X⁻
Triflate AlkylationAlkyl Triflate (R-OTf)Pyridine + R-OTf → [Pyridine-R]⁺TfO⁻
N-ArylationActivated Aryl HalidePyridine + Ar-X (with catalyst) → [Pyridine-Ar]⁺X⁻

Cyclocondensation reactions are a powerful tool for the synthesis of heterocyclic rings. In the context of trifluoromethylpyridines, these reactions are typically employed for the construction of the pyridine ring itself, using smaller fluorinated building blocks. jst.go.jpresearchoutreach.org For example, compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate are common starting materials for creating the trifluoromethyl-substituted pyridine scaffold. jst.go.jp

Therefore, this compound is generally considered a product of such multi-step synthetic sequences, rather than a starting material for further cyclocondensation reactions. Its stability, owing to the aromatic pyridine core, makes it less likely to participate as a building block in ring-forming condensation reactions.

Electrophilic Aromatic Substitution and Other Ring Functionalizations

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more difficult than on benzene (B151609). The nitrogen atom deactivates the ring towards electrophiles by inductively withdrawing electron density. This effect is significantly amplified in this compound due to the additional strong electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group. nih.gov

Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are highly unlikely to occur on the this compound ring. The extreme deactivation of the ring makes it a poor nucleophile, unable to react with common electrophiles under standard conditions. Functionalization of the ring is more readily achieved through nucleophilic aromatic substitution (SNAr), where one of the chlorine atoms is displaced by a nucleophile.

Stereoselective and Regioselective Transformations Induced by Substituents

The substituents on the this compound ring play a crucial role in directing the regioselectivity of nucleophilic substitution reactions. The chlorine atoms at the C3 and C4 positions are potential leaving groups. The precise location of nucleophilic attack will be determined by a combination of electronic and steric factors. The trifluoromethyl group at the C2 position exerts a strong inductive effect, which can influence the relative reactivity of the C3 and C4 positions.

In related systems, the trifluoromethyl group has been shown to be a powerful directing group. For example, in the gold-catalyzed synthesis of 4-trifluoromethylated oxazoles from trifluoromethylated alkynes, the CF₃ group regioselectively directs the O-nucleophilic attack to the β-alkyne position. acs.orgacs.org This high degree of regioselectivity is attributed to the inductive effect of the CF₃ moiety. acs.orgacs.org

Similarly, in nucleophilic aromatic substitution reactions on this compound, the incoming nucleophile would be expected to preferentially attack the position most activated by the electron-withdrawing substituents. Theoretical calculations and experimental evidence on related substituted pyridynes have demonstrated that proximal halide substituents can significantly influence the regioselectivity of nucleophilic additions by distorting the intermediate aryne. escholarship.org While not a pyridyne, the electronic perturbation in this compound would similarly lead to regioselective outcomes in SNAr reactions, with the C4 position often being more susceptible to attack than the C3 position in related chloro-substituted pyridines.

Spectroscopic Characterization and Structural Elucidation of 3,4 Dichloro 2 Trifluoromethyl Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,4-Dichloro-2-(trifluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. The this compound structure contains two protons attached to the pyridine (B92270) ring at positions 5 and 6.

Chemical Shift Prediction: These protons are expected to resonate in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group would shift these proton signals downfield. The H-5 proton is adjacent to a chlorine atom, while the H-6 proton is adjacent to the nitrogen atom, leading to distinct chemical shifts. H-6 is expected to be further downfield than H-5.

Spin-Spin Coupling: The two aromatic protons (H-5 and H-6) are on adjacent carbons and will magnetically interact, resulting in signal splitting. They are expected to appear as a pair of doublets, with a typical ortho-coupling constant (³JHH) of approximately 4-6 Hz.

For comparison, the ¹H NMR spectrum of the isomer 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) shows two distinct signals in the aromatic region, corresponding to its two ring protons. chemicalbook.com These appear as a doublet at δ 8.05 ppm and another doublet at δ 8.51 ppm, confirming the presence of two adjacent protons on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~7.8 - 8.2Doublet (d)~4-6
H-6~8.3 - 8.7Doublet (d)~4-6

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. For this compound, six distinct carbon signals are expected: five for the pyridine ring and one for the trifluoromethyl group.

Chemical Shift Prediction: The chemical shifts of the ring carbons are influenced by the attached substituents. Carbons bonded to the electronegative chlorine (C-3, C-4) and nitrogen atoms (C-2, C-6) will be significantly deshielded. The carbon of the trifluoromethyl group (CF₃) typically appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon atom directly attached to the CF₃ group (C-2) will also exhibit splitting (a quartet) due to two-bond coupling (²JCF).

Comparative Data: In the spectrum of the related isomer 2,3-Dichloro-5-(trifluoromethyl)pyridine , characteristic signals are observed that align with these principles, confirming the influence of the substituents on the carbon framework. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-2~148 - 152Quartet (q)
C-3~135 - 140Singlet (s)
C-4~130 - 135Singlet (s)
C-5~125 - 130Singlet (s)
C-6~150 - 155Singlet (s)
CF₃~120 - 125Quartet (q)

¹⁹F NMR Spectroscopic Analysis for Fluorine Environment

¹⁹F NMR is highly sensitive and provides specific information about fluorine-containing functional groups. wikipedia.org The large chemical shift range allows for clear resolution of different fluorine environments. wikipedia.org

Chemical Shift Prediction: In this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. For trifluoromethyl groups attached to an aromatic ring, this signal typically appears in the range of δ -60 to -70 ppm (relative to CFCl₃). wikipedia.org Since there are no other fluorine atoms in the molecule, this signal will appear as a singlet.

For instance, the ¹⁹F NMR spectrum of 2,5-diphenyl-4-(trifluoromethyl)oxazole shows a sharp singlet for the CF₃ group at δ -60.78 ppm, which is characteristic for this type of functional group. acs.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR spectra identify the environments of individual nuclei, 2D NMR experiments establish connectivity between them, which is crucial for unambiguous structural assignment. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-5 and H-6, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). An HSQC spectrum would show a correlation between the H-5 signal and the C-5 signal, and another between the H-6 signal and the C-6 signal, allowing for definitive assignment of these specific carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons. For example, the H-5 proton would be expected to show HMBC correlations to C-3, C-4, and C-6, while the H-6 proton would correlate to C-2, C-4, and C-5. These correlations would provide definitive evidence for the entire molecular framework.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-F Vibrations: The trifluoromethyl group has strong, characteristic C-F stretching absorptions, which are typically found in the 1100-1350 cm⁻¹ range.

C-Cl Vibrations: The C-Cl stretching vibrations are expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-H out-of-plane bending vibrations appear between 700 and 900 cm⁻¹.

The FT-IR spectrum of the isomer 2,3-Dichloro-5-(trifluoromethyl)pyridine displays characteristic absorption bands that align with these expectations, providing a reliable reference for the types of vibrations present in such molecules. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aromatic C=C / C=N Stretch1400 - 1600Medium-Strong
C-F Stretch (CF₃)1100 - 1350Strong
Aromatic C-H Bend (out-of-plane)700 - 900Strong
C-Cl Stretch600 - 800Medium-Strong

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. These vibrations are specific to the chemical bonds and functional groups within the molecule, providing a characteristic "fingerprint." For this compound, the FT-Raman spectrum is expected to be rich in information, with distinct bands corresponding to the vibrations of the pyridine ring, the carbon-chlorine bonds, and the trifluoromethyl group.

The vibrational modes of pyridine and its derivatives have been extensively studied. cdnsciencepub.com The substitution pattern on the pyridine ring, with two chlorine atoms and a trifluoromethyl group, influences the vibrational frequencies of the ring itself. The main vibrational modes expected for this compound include:

Pyridine Ring Vibrations: The C-C and C-N stretching vibrations within the aromatic ring typically appear in the 1300-1650 cm⁻¹ region. The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and are sensitive to the nature and position of substituents.

C-Cl Vibrations: The stretching vibrations of the carbon-chlorine bonds are expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. The exact position of these bands can provide information about the geometry of the molecule.

CF₃ Group Vibrations: The trifluoromethyl group has several characteristic vibrational modes. The symmetric and asymmetric C-F stretching vibrations are typically strong and appear in the 1100-1300 cm⁻¹ range. The CF₃ bending and rocking modes are found at lower frequencies.

While specific experimental FT-Raman data for this compound is not widely published, a representative table of expected vibrational modes and their approximate frequencies can be compiled based on studies of similar halogenated pyridines. researchgate.netnih.govnih.gov

Table 1: Representative FT-Raman Vibrational Modes for this compound (Note: These are expected frequencies based on related compounds and may vary in the actual spectrum.)

Vibrational ModeExpected Frequency Range (cm⁻¹)
Pyridine Ring C-C/C-N Stretching1300 - 1650
C-H Stretching3000 - 3100
CF₃ Asymmetric Stretching~1280
CF₃ Symmetric Stretching~1150
C-Cl Stretching600 - 800
Pyridine Ring Breathing950 - 1050
CF₃ Bending/Rocking500 - 700

Correlation of Experimental and Theoretically Derived Vibrational Frequencies

In modern analytical chemistry, the correlation of experimentally obtained spectroscopic data with theoretically derived values is a standard practice for the definitive assignment of vibrational modes. nih.gov Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to predict the vibrational frequencies of molecules. mostwiedzy.plnih.govnih.gov These calculations provide a theoretical spectrum that can be compared with the experimental FT-Raman and FT-IR spectra.

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide a set of harmonic vibrational frequencies. nih.govresearchgate.net However, calculated harmonic frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To overcome this, the calculated frequencies are typically scaled using empirical scaling factors to achieve better agreement with the experimental data. nih.gov

The correlation between the scaled theoretical frequencies and the experimental frequencies allows for a more confident assignment of the observed spectral bands to specific vibrational modes. This is particularly useful for complex molecules where many vibrational modes may overlap. The potential energy distribution (PED) analysis, which can be performed as part of the theoretical calculations, further aids in the characterization of the normal modes by quantifying the contribution of different internal coordinates to each vibration. nih.gov

Table 2: Correlation of Theoretical and Experimental Vibrational Frequencies for a Halogenated Pyridine Derivative (This is a representative table illustrating the principle of correlation. Specific data for this compound is not available.)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated (Harmonic) Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
Ring Stretching158016251578
CF₃ Stretching125012901251
C-Cl Stretching710735713

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. libretexts.orgchemguide.co.uklibretexts.org For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, reflecting the isotopic distribution.

The fragmentation of the molecular ion upon electron ionization provides valuable structural information. The fragmentation pathways are influenced by the stability of the resulting fragment ions. mdpi.comnih.gov For this compound, some of the expected fragmentation patterns include:

Loss of a Chlorine Atom: The cleavage of a C-Cl bond to lose a chlorine radical is a common fragmentation pathway for chlorinated aromatic compounds, leading to an [M-Cl]⁺ ion.

Loss of the Trifluoromethyl Group: The C-CF₃ bond can also cleave, resulting in the loss of a CF₃ radical and the formation of an [M-CF₃]⁺ ion.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to a series of smaller charged fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₆H₂Cl₂F₃N)

Fragment Ionm/z (for ³⁵Cl)Description
[M]⁺215Molecular Ion
[M-Cl]⁺180Loss of a Chlorine atom
[M-CF₃]⁺146Loss of a Trifluoromethyl group
[M-Cl-CO]⁺152Subsequent loss of CO from [M-Cl]⁺

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While the crystal structure of this compound itself has not been reported in the Cambridge Structural Database, studies on other substituted pyridines provide insights into the expected structural features. The pyridine ring is expected to be essentially planar. The C-Cl and C-C bond lengths will be influenced by the electronic effects of the substituents. The trifluoromethyl group will have a tetrahedral geometry around the carbon atom.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of components in a mixture. mdpi.com For this compound, HPLC is essential for assessing its purity and for analyzing reaction mixtures during its synthesis.

Reversed-phase HPLC is a common mode used for the analysis of moderately polar organic compounds. helixchrom.com A C18 column is typically employed as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The development of an HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. A UV detector is commonly used for the detection of pyridine derivatives due to their strong UV absorbance. The method would be validated for linearity, accuracy, and precision to ensure reliable quantitative results. HPLC is also particularly useful for separating isomers of dichlorotrifluoromethylpyridine, which may be present as impurities. epa.govnacalai.com

Computational Chemistry and Theoretical Investigations of 3,4 Dichloro 2 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study involves finding the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a molecule like 3,4-Dichloro-2-(trifluoromethyl)pyridine, this would precisely define the spatial relationship between the pyridine (B92270) ring, the chlorine atoms, and the trifluoromethyl group. Conformational analysis would also be performed to identify any other stable isomers or rotamers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds.

Calculation of Vibrational Frequencies and Spectroscopic Predictions

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of bonds. These calculated frequencies are invaluable for interpreting experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By comparing the theoretical spectrum with an experimental one, a detailed assignment of the observed spectral bands to specific molecular motions can be made, confirming the molecule's structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Electron Distribution

The electronic properties of a molecule are often understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The analysis also reveals the distribution of these orbitals across the molecule, indicating which atoms are most involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. The MEP map for this compound would highlight the influence of the electronegative chlorine, fluorine, and nitrogen atoms on the charge distribution around the pyridine ring.

Theoretical Prediction of Chemical Reactivity and Selectivity

By integrating the information from the frontier molecular orbitals and the MEP map, a theoretical prediction of the molecule's chemical reactivity can be formulated.

Applications of 3,4 Dichloro 2 Trifluoromethyl Pyridine As a Versatile Chemical Building Block in Advanced Synthesis

Role in the Synthesis of Complex Organic Molecules for Research Purposes

As a substituted pyridine (B92270), 3,4-Dichloro-2-(trifluoromethyl)pyridine offers a scaffold for the construction of a variety of organic compounds. The chlorine atoms at the 3- and 4-positions are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.

The structural framework of this compound is integral to the synthesis of certain biologically active compounds. Research has demonstrated its use as a key intermediate in the preparation of novel pyridyl-pyrazole carboxamide derivatives. These derivatives have been investigated for their potential biological activities. The synthesis typically involves a multi-step pathway where the dichlorinated pyridine core is modified to introduce other functionalities.

For instance, in the synthesis of certain pyridyl-pyrazole carboxamides, this compound can undergo a reaction to introduce a hydrazine (B178648) group, which is then cyclized to form the pyrazole (B372694) ring. Subsequent reactions on the remaining chloro- and trifluoromethyl-substituted pyridine ring allow for the creation of a library of compounds for biological screening.

In the field of agrochemical research, trifluoromethylpyridine derivatives are crucial for the development of new crop-protection agents. While many studies focus on isomers like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), the principles of using such chlorinated and fluorinated pyridines as intermediates are broadly applicable. These compounds are valued for their role in creating molecules with herbicidal, insecticidal, or fungicidal properties.

The synthesis of these agrochemicals often relies on the selective substitution of the chlorine atoms on the pyridine ring. For example, one of the chlorine atoms can be displaced by a nucleophile, such as an alcohol or an amine, to introduce a new side chain, while the other chlorine atom can be used for further modifications. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final product.

The following table outlines a general synthetic application of a dichlorinated trifluoromethylpyridine in the creation of a hypothetical agrochemical agent.

ReactantReagent/ConditionsIntermediate/ProductApplication
This compound1. Nucleophilic Aromatic Substitution (e.g., with a phenol) 2. Further functionalizationA substituted (trifluoromethyl)pyridine etherPrecursor to a potential herbicide

Contributions to Medicinal Chemistry Research through Targeted Synthetic Modification

The pyridine scaffold is a common feature in many pharmaceutical compounds. The introduction of a trifluoromethyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

While specific examples detailing the use of this compound in the design of novel molecular scaffolds for drug discovery are not extensively documented in the provided search results, the general utility of trifluoromethyl-substituted pyridines is well-established. The reactivity of the chloro-substituents allows for the attachment of various pharmacophores, enabling the exploration of new chemical space in the search for new therapeutic agents. The synthesis of novel 3,4-disubstituted pyrazoles for potential applications in nanomedicine against malignant gliomas has been reported, showcasing the potential of creating complex heterocyclic systems from functionalized precursors.

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring and the acidity of nearby functional groups. It also significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. These properties are crucial in molecular design for research purposes.

In medicinal chemistry, the strategic placement of a trifluoromethyl group can lead to improved metabolic stability and binding affinity of a drug candidate to its target protein. The combination of the trifluoromethyl group with the pyridine core in this compound provides a building block with a unique set of electronic and lipophilic characteristics that can be harnessed in the design of new research compounds.

The table below summarizes the key properties of the trifluoromethyl group and their implications in molecular design.

PropertyEffectImplication in Research
High ElectronegativityStrong electron-withdrawing effectModulates the electronic properties of the molecule, potentially improving interactions with biological targets.
Increased LipophilicityEnhances membrane permeabilityCan improve the bioavailability and cellular uptake of a compound.
Metabolic StabilityResistance to metabolic degradationCan prolong the half-life of a drug candidate.

Utility in Material Science and Functional Material Development for Academic Inquiry

Detailed research findings on the specific application of this compound in material science and the development of functional materials for academic inquiry are limited in the provided search results. However, fluorinated organic compounds, in general, are of interest in material science for their unique properties, such as thermal stability and hydrophobicity. Halogenated pyridines can be used as monomers or building blocks for polymers and other functional materials. For example, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) is noted as a valuable intermediate in organic synthesis and can be used as a building block for agrochemicals and active pharmaceutical ingredients.

Building Block for Developing Novel Functional Materials

There is currently no available research to suggest that this compound is utilized as a building block for developing novel functional materials. While the broader class of fluorinated organic compounds is significant in the functional materials field, the specific contributions of this isomer are not detailed in existing literature. jst.go.jp The presence of reactive chlorine atoms and the electron-withdrawing trifluoromethyl group could potentially be exploited for creating polymers or other materials with specific properties, but this remains a hypothetical application without direct research evidence.

Integration into Organic Light-Emitting Diodes (OLEDs) Research

An extensive review of scientific literature does not indicate any specific research on the integration of this compound into Organic Light-Emitting Diodes (OLEDs). Research in OLEDs often involves complex organic molecules with specific electronic and photophysical properties, and while pyridine-containing compounds are utilized, there is no evidence to suggest that this compound has been explored for this purpose.

Exploration in the Development of Ionic Liquids

The exploration of this compound in the development of ionic liquids has not been reported in the available scientific literature. The synthesis of ionic liquids often involves the quaternization of nitrogen-containing heterocycles like pyridine. nih.govnih.govlongdom.org While various functionalized pyridinium (B92312) cations are used to create ionic liquids with tailored properties, there are no specific mentions of this compound being used as a precursor in this context. nih.govlongdom.org

Future Directions and Emerging Research Avenues for 3,4 Dichloro 2 Trifluoromethyl Pyridine

Development of Novel, Efficient, and Sustainable Synthetic Routes

The advancement of 3,4-dichloro-2-(trifluoromethyl)pyridine from a niche chemical to a readily accessible building block is fundamentally dependent on the innovation of its synthesis. Traditional methods for producing halogenated pyridines often rely on multi-step processes with harsh conditions, leading to challenges in regioselectivity and sustainability. Future research is poised to overcome these limitations through several key strategies.

One promising avenue is the application of late-stage C-H functionalization, an atom-economical approach to modify the pyridine (B92270) core directly. nih.govrsc.org Instead of building the ring with pre-installed substituents, this strategy would involve the selective chlorination and trifluoromethylation of a simpler pyridine precursor. Achieving the precise 3,4-dichloro-2-CF₃ arrangement remains a significant regioselectivity challenge, demanding the development of sophisticated directing group strategies or highly selective catalysts. nih.govresearchgate.net

Furthermore, the principles of green chemistry are driving the search for more sustainable catalytic systems. This includes replacing stoichiometric or toxic reagents with catalytic amounts of earth-abundant metals for chlorination or developing safer, more efficient fluorine-exchange reactions. mdpi.com Another key area is the refinement of "building block" approaches, where novel cyclocondensation reactions could construct the desired pyridine ring in a single, highly efficient step from specifically designed trifluoromethyl-containing precursors. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for this compound

Feature Traditional Synthetic Routes Future Synthetic Directions
Strategy Multi-step classical synthesis (e.g., ring formation followed by sequential halogenation/fluorination). Late-stage C-H functionalization; Catalytic methods; One-pot cyclocondensation.
Efficiency Lower step economy, often with purification challenges at each stage. Higher atom and step economy, reduced waste. researchgate.net
Regioselectivity Often poor, leading to mixtures of isomers requiring difficult separation. High selectivity achieved through advanced catalysts or directing groups. nih.gov
Sustainability Relies on harsh reagents (e.g., excess chlorine gas, HF) and generates significant waste. Utilizes greener catalysts, milder conditions, and minimizes byproduct formation. mdpi.com

| Safety | May involve hazardous intermediates and high-pressure/temperature conditions. | Potentially operable under milder, safer conditions, especially with flow chemistry. |

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely uncharted territory. The molecule possesses multiple reactive sites: two distinct carbon-chlorine bonds at the C3 and C4 positions and two carbon-hydrogen bonds. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the pyridine ring, affecting the reactivity of these sites. nih.gov

Future research will likely focus on the selective functionalization of the C-Cl bonds. Due to their different electronic and steric environments, the chlorine atoms at C3 and C4 should exhibit differential reactivity. A primary goal will be the development of transition-metal catalysts (e.g., based on palladium or nickel) that can selectively facilitate cross-coupling reactions—such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings—at one position over the other. Success in this area would enable the programmed, stepwise introduction of diverse functional groups, creating a library of complex derivatives from a single starting material.

Other emerging areas of exploration include:

Catalytic Hydrodechlorination: The selective removal of one chlorine atom to furnish valuable monochloro-(trifluoromethyl)pyridine intermediates. mdpi.comgoogle.com This process could be tuned to favor removal at either the C3 or C4 position by tailoring the catalyst and reaction conditions.

Dearomatization Chemistry: Advanced strategies involving the temporary dearomatization of the pyridine ring could unlock novel reaction pathways. mdpi.com By breaking the aromaticity, it becomes possible to achieve functionalization patterns that are inaccessible through conventional electrophilic or nucleophilic aromatic substitution.

Table 2: Potential Catalytic Transformations of this compound

Transformation Target Site(s) Potential Catalyst System Resulting Product Class
Suzuki Coupling C3-Cl or C4-Cl Palladium/Ligand complexes (e.g., Pd(PPh₃)₄) Aryl- or vinyl-substituted pyridines
Buchwald-Hartwig Amination C3-Cl or C4-Cl Palladium/Ligand complexes (e.g., Pd₂(dba)₃ with Xantphos) Amino-pyridines
Sonogashira Coupling C3-Cl or C4-Cl Palladium/Copper catalysis Alkynyl-pyridines

| Selective Hydrodechlorination | C3-Cl or C4-Cl | Bimetallic catalysts (e.g., Pd-Fe, Pd-Ni) on a support. mdpi.comresearchgate.net | 4-Chloro- or 3-Chloro-2-(trifluoromethyl)pyridine |

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic methodologies offer powerful tools to address the challenges of safety, scalability, and efficiency in the synthesis and functionalization of complex molecules like this compound.

Flow Chemistry: The use of continuous flow reactors presents a significant opportunity, particularly for handling potentially hazardous reactions such as high-temperature chlorinations or reactions involving anhydrous hydrogen fluoride (B91410). sci-hub.se Flow chemistry offers superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risk of thermal runaways. researchgate.netacs.org This technology enables safer scaling, reduces reaction times, and can lead to higher yields and purities compared to traditional batch processing. nih.gov

Photoredox Catalysis: This rapidly evolving field uses visible light to drive chemical reactions under exceptionally mild conditions. researchgate.net For this compound, photoredox catalysis could enable transformations that are difficult to achieve with thermal methods. acs.orgacs.org Potential applications include:

Radical-based C-H functionalization of precursors, offering alternative pathways to introduce the chloro or trifluoromethyl groups.

Novel cross-coupling reactions at the C-Cl positions that proceed through radical intermediates.

Generation of pyridinyl radicals, which can participate in unique coupling reactions to form previously inaccessible structures. iciq.orgrecercat.cat

Table 3: Comparison of Batch vs. Flow Chemistry for a Hypothetical Synthesis Step

Parameter Batch Processing Flow Chemistry
Safety Higher risk with hazardous reagents due to large volumes; potential for thermal runaway. Enhanced safety by using small reactor volumes; superior temperature control. sci-hub.se
Scalability Often requires re-optimization of conditions for scale-up. Straightforward scaling by running the reactor for longer periods ("scaling out"). researchgate.net
Control Less precise control over temperature, mixing, and reaction time. Precise control over all reaction parameters, leading to better reproducibility.

| Efficiency | Can be slower due to heating/cooling cycles and mass transfer limitations. | Faster reaction times due to efficient heat/mass transfer; potential for in-line purification. |

Advanced Computational Modeling for Predictive Synthesis and Property Engineering

Computational chemistry is becoming an indispensable tool for accelerating chemical research by reducing the reliance on trial-and-error experimentation. For this compound, computational modeling offers predictive power in several key areas.

Predictive Synthesis: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to predict its reactivity. researchgate.netresearchgate.net Calculations can identify the most susceptible sites for nucleophilic, electrophilic, or radical attack, thereby guiding the design of experiments for selective functionalization. acs.org For example, modeling can predict whether the C3-Cl or C4-Cl bond is more likely to undergo oxidative addition to a palladium catalyst, helping to solve the challenge of regioselective cross-coupling.

Catalyst and Reaction Design: Computational tools can simulate the interaction between the pyridine substrate and a transition-metal catalyst. This allows for the in-silico screening of different ligands to identify those that are most likely to promote high selectivity and efficiency for a desired transformation, saving significant experimental time and resources.

Property Engineering: Beyond synthesis, computational models can predict the physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) and potential biological activities of virtual libraries of derivatives. nih.govnih.gov This enables researchers to prioritize the synthesis of new compounds with the highest probability of possessing desired characteristics for applications in medicine or agriculture.

Table 4: Application of Computational Methods to this compound Research

Computational Method Application Area Predicted Outcome
Density Functional Theory (DFT) Reactivity Prediction Electron density maps, bond dissociation energies, regioselectivity of C-H and C-Cl functionalization. researchgate.netacs.org
Molecular Dynamics (MD) Reaction Dynamics Solvent effects, conformational analysis of complex derivatives.
Quantum Mechanics/Molecular Mechanics (QM/MM) Catalyst Design Transition state energies for catalytic cycles, prediction of ligand effects on selectivity.

| Quantitative Structure-Activity Relationship (QSAR) | Property Engineering | Prediction of biological activity, toxicity, and pharmacokinetic properties of derivatives. nih.gov |

Expanding its Role as a Key Intermediate in Diversified Chemical Research Fields

While currently lacking a defined application, the unique substitution pattern of this compound makes it a promising building block for discovery in several high-value research fields. The development of efficient synthetic routes is the critical first step to unlocking this potential.

Medicinal Chemistry: The trifluoromethylpyridine motif is a privileged structure found in numerous pharmaceuticals. nih.govresearchoutreach.org The specific 3,4-dichloro-2-CF₃ arrangement provides a distinct three-dimensional and electronic profile that could lead to novel interactions with biological targets. Derivatives could be explored as candidates for a wide range of therapeutic areas, leveraging the known ability of the trifluoromethyl group to enhance properties like metabolic stability and binding affinity. nih.gov

Agrochemicals: The success of other dichlorotrifluoromethylpyridine isomers in crop protection provides a strong rationale for investigating this compound as a precursor to new active ingredients. innospk.com Its derivatives could lead to the discovery of herbicides, fungicides, or insecticides with novel modes of action, potentially helping to overcome existing pest resistance issues.

Materials Science: Functionalized pyridines serve as essential components in organic electronics (e.g., OLEDs) and as ligands for advanced catalysts. The strong electron-withdrawing properties and multiple sites for functionalization make this compound an attractive scaffold for creating novel organic materials with tailored electronic, optical, or catalytic properties.

Table 5: Potential Future Applications for Derivatives of this compound

Research Field Rationale for Use Potential Target Molecules
Medicinal Chemistry Novel scaffold with unique steric/electronic properties; CF₃ group enhances drug-like properties. nih.gov Kinase inhibitors, GPCR modulators, anti-infective agents.
Agrochemicals Potential for new modes of action; overcoming resistance to existing products. Herbicides, fungicides, insecticides. nih.govinnospk.com

| Materials Science | Electron-deficient aromatic core; multiple handles for polymerization or ligand synthesis. | Organic semiconductors, ligands for catalysis, functional polymers. |

Q & A

Q. What are the established synthetic routes for 3,4-Dichloro-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The compound is synthesized via sequential halogenation of pyridine derivatives. A common method involves chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination . Key steps include:

  • Fluorination : Use of chlorine trifluoride (ClF₃) or sulfur tetrafluoride (SF₄) under controlled temperatures (80–120°C) to introduce the trifluoromethyl group.
  • Chlorination : Electrophilic chlorination with Cl₂ or SO₂Cl₂ at 60–80°C, where the trifluoromethyl group directs chlorination to the 3- and 4-positions due to its electron-withdrawing effect.
    Yield optimization requires inert atmospheres (e.g., N₂) and catalysts like FeCl₃. Impurities such as over-chlorinated byproducts are minimized by stoichiometric control .

Q. How can researchers purify this compound to analytical-grade standards?

Purification methods include:

  • Distillation : Fractional vacuum distillation (boiling point ~113°C at reduced pressure) to separate high-purity fractions.
  • Crystallization : Recrystallization from ethanol/water mixtures at low temperatures (−20°C) to remove polar impurities.
  • Chromatography : Preparative HPLC with C18 columns and acetonitrile/water mobile phases for trace impurity removal .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., δ ~8.5 ppm for pyridine protons, δ ~110–120 ppm for CF₃ in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular ion peaks (m/z ~215.95 for C₆H₂Cl₂F₃N⁺) and fragmentation patterns.
  • XRD : Single-crystal X-ray diffraction resolves regiochemistry and bond angles, critical for confirming synthetic accuracy .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in further functionalization?

The CF₃ group is a strong meta-directing substituent, guiding electrophilic attacks to the 5-position of the pyridine ring. For example:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives, while avoiding competing reactions at the 3- and 4-positions due to steric hindrance from chlorine atoms .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed selectively at the 5-position using Pd(PPh₃)₄ catalysts .

Q. What are the stability profiles of this compound under acidic, basic, or photolytic conditions?

  • Acidic Conditions : Stable in dilute HCl (<1 M) but decomposes in concentrated H₂SO₄ via defluorination.
  • Basic Conditions : Susceptible to hydrolysis at elevated temperatures (>60°C), forming hydroxylated byproducts.
  • Light Exposure : UV irradiation (254 nm) induces C-Cl bond cleavage, requiring storage in amber vials under inert gas .

Q. How can computational modeling predict reactivity or interactions in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal:

  • Electrophilic Reactivity : Fukui indices highlight the 5-position as the most nucleophilic site.
  • Binding Affinities : Molecular docking studies with cytochrome P450 enzymes predict metabolic pathways for agrochemical applications .

Q. How do contradictory reports on synthetic methods (e.g., chlorination vs. fluorination order) impact reproducibility?

Early methods starting with fluorination risk incomplete chlorination due to steric effects, while chlorinating first may block fluorination. Reproducibility requires:

  • Stepwise Monitoring : In-situ FTIR or GC-MS to track intermediate formation.
  • Catalyst Screening : FeCl₃ vs. AlCl₃ alters reaction kinetics, with FeCl₃ favoring higher regioselectivity .

Q. What role does this compound play in agrochemical intermediate synthesis?

It is a key precursor for herbicides and insecticides, such as:

  • Sulfonylurea Herbicides : Condensation with sulfonamides yields compounds with >90% weed suppression efficacy.
  • Neonicotinoid Analogues : Introduction of nitro groups at the 5-position enhances insecticidal activity .

Methodological Considerations

Data Contradiction Analysis Example :
If a synthesis yields unexpected 3,5-dichloro isomers instead of 3,4-dichloro products:

Verify Halogenation Order : Fluorination before chlorination may misdirect Cl placement.

Analyze Steric Effects : Bulky reagents (e.g., PCl₅ vs. SO₂Cl₂) alter reaction pathways.

Characterize Byproducts : Use LC-MS/MS to identify impurities and adjust stoichiometry .

Q. Experimental Design Table :

Parameter Optimal Condition Deviation Impact
Reaction Temperature80°C<70°C: Incomplete fluorination
CatalystFeCl₃ (5 mol%)No catalyst: <40% yield
SolventDry DCMProtic solvents: Hydrolysis side reactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.